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Compound of Interest

Compound Name:
4'-Bromo-biphenyl-3-carboxylic

acid

Cat. No.: B1332676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-
Bromo-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry

and materials science. Due to the limited availability of published experimental spectra for this

specific compound, this document presents a detailed analysis based on established

spectroscopic principles and data from analogous structures. The information herein serves as

a valuable resource for the characterization and quality control of 4'-Bromo-biphenyl-3-
carboxylic acid in a research and development setting.

Chemical Structure and Properties
4'-Bromo-biphenyl-3-carboxylic acid possesses a molecular structure characterized by two

phenyl rings linked together, with a bromine atom substituting one ring and a carboxylic acid

group on the other. This arrangement of functional groups dictates its chemical reactivity and

provides distinct signatures in various spectroscopic analyses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1332676?utm_src=pdf-interest
https://www.benchchem.com/product/b1332676?utm_src=pdf-body
https://www.benchchem.com/product/b1332676?utm_src=pdf-body
https://www.benchchem.com/product/b1332676?utm_src=pdf-body
https://www.benchchem.com/product/b1332676?utm_src=pdf-body
https://www.benchchem.com/product/b1332676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₃H₉BrO₂

Molecular Weight 277.11 g/mol

CAS Number 885951-66-6

Chemical Structure

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 4'-Bromo-
biphenyl-3-carboxylic acid based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 12.0 Singlet (broad) 1H -COOH

~8.2 - 8.0 Multiplet 2H
Aromatic Protons

(ortho to COOH)

~7.8 - 7.5 Multiplet 5H
Remaining Aromatic

Protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~172 - 167 -COOH

~145 - 120 Aromatic Carbons

~125 - 120 C-Br

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic Rings)

~1300 Medium C-O stretch (Carboxylic Acid)

~1200 Medium O-H bend (Carboxylic Acid)

~850 - 800 Strong
C-H out-of-plane bend (para-

substituted ring)

Below 700 Medium-Strong C-Br stretch
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)[1]

m/z Predicted Adduct

278 [M+H]⁺

301 [M+Na]⁺

277 [M]⁺

260 [M-OH]⁺

232 [M-COOH]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for

4'-Bromo-biphenyl-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4'-Bromo-biphenyl-3-carboxylic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 15 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid 4'-Bromo-biphenyl-3-carboxylic acid powder directly

onto the crystal.
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Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to the sample

scan.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum.

The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber

(cm⁻¹).

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4'-Bromo-biphenyl-3-carboxylic acid (approximately 1 mg/mL)

in a suitable volatile solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):
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Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas

chromatograph (GC-MS).

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50 - 500.

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature

program should be used to ensure elution of the compound.

Data Processing:

The mass spectrum is generated, showing the relative abundance of ions as a function of

their mass-to-charge ratio (m/z).

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic

pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M

and M+2 peaks for bromine-containing fragments.

Workflow Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

analyses described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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